Benzyl(3-bromophenyl)imino-lambda6-sulfanone

Description

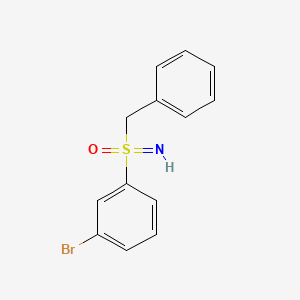

Benzyl(3-bromophenyl)imino-lambda⁶-sulfanone is a sulfonamide derivative characterized by a sulfanone core (S=O group) substituted with a benzyl moiety and a 3-bromophenylimino group. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, as seen in related sulfanone derivatives .

Properties

Molecular Formula |

C13H12BrNOS |

|---|---|

Molecular Weight |

310.21 g/mol |

IUPAC Name |

benzyl-(3-bromophenyl)-imino-oxo-λ6-sulfane |

InChI |

InChI=1S/C13H12BrNOS/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-9,15H,10H2 |

InChI Key |

QVQNPNDTHPBUMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=N)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

Starting Materials: Typically, the synthesis begins with a sulfide precursor bearing the desired aryl and benzyl substituents on sulfur. For this compound, the precursor would be a benzyl(3-bromophenyl) sulfide or sulfoxide.

Oxidation and Imination: The key step involves the oxidation of the sulfide to a sulfoximine. This can be achieved by reaction with an electrophilic nitrogen source such as chloramine-T, O-(mesitylsulfonyl)hydroxylamine (MSH), or other imination reagents, often in the presence of an oxidant.

Catalysts and Conditions: Transition metal catalysts (e.g., rhodium, copper) or organocatalysts may be employed to facilitate selective oxidation and imination. Reaction conditions are optimized to avoid overoxidation to sulfones and to ensure stereochemical control if chiral centers are involved.

Asymmetric Synthesis Considerations

If the sulfoximine is desired in enantiopure form, chiral auxiliaries or catalysts can be used during oxidation and imination steps to control stereochemistry at the sulfur center.

Literature reports asymmetric synthesis of S(IV) and S(VI) stereogenic centers using chiral auxiliaries such as N-benzyl-1-phenylethanamine or catalytic enantioselective oxidations, which may be adapted for this compound class.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Sulfide precursor | Benzyl(3-bromophenyl) sulfide | Prepared via nucleophilic substitution |

| Oxidant | meta-Chloroperbenzoic acid (m-CPBA), 1.1 equiv | Temperature 0 to 25 °C |

| Imination reagent | Chloramine-T, O-(mesitylsulfonyl)hydroxylamine (MSH) | Stoichiometric or catalytic amounts |

| Solvent | Dichloromethane, acetonitrile, or similar | Depends on reagent solubility |

| Reaction temperature | 0 to room temperature | Controlled to avoid side reactions |

| Reaction time | 1 to 24 hours | Monitored by TLC or HPLC |

| Purification method | Column chromatography or recrystallization | Yields typically moderate to high |

| Yield | 60-85% | Dependent on substrate and conditions |

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-bromophenyl)imino-lambda6-sulfanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl(3-bromophenyl)imino-lambda6-sulfanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl(3-bromophenyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural features and the nature of the target . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Position: Moving the bromine from the 3- to 2- or 4-position (e.g., ) alters electronic distribution, affecting dipole moments and reactivity in cross-coupling reactions .

Bioactivity Potential

- This suggests that sulfanones with similar aryl groups may warrant cytotoxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.